3-Bromo-7-azaindole

Suzuki-Miyaura coupling C-C cross-coupling medicinal chemistry

Scaling kinase inhibitor SAR campaigns frequently stalls at the C3 diversification step due to inefficient halogen reactivity or excessive side reactions. 3-Bromo-7-azaindole directly resolves this bottleneck. - Delivers 67-93% monoarylation yields in Suzuki-Miyaura couplings, outperforming 3-chloro analogs and minimizing debromination vs. 3-iodo systems. - Single-step bromination from parent 7-azaindole achieves >80-99% isolated yield, supporting gram-to-kilogram supply continuity. - Documented in patents and literature targeting JAK, ROCK, Trk, and ABL/SRC kinases, with Pt(II) complexes showing IC50 = 2.5 μM against HOS osteosarcoma cells.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 74420-15-8
Cat. No. B143151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-azaindole
CAS74420-15-8
Synonyms3-Bromo-pyrrolo[2,3-b]pyridine; 
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2Br)N=C1
InChIInChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKeyVJDGIJDCXIEXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-azaindole: Procurement-Ready Kinase Building Block


3-Bromo-7-azaindole (3-Bromo-1H-pyrrolo[2,3-b]pyridine; CAS 74420-15-8) is a halogenated heterocyclic building block that combines the 7-azaindole kinase hinge-binding pharmacophore with a C3-bromo substituent. This C3-halogenation is not a random substitution event; it occurs with high regioselectivity under practical conditions (e.g., NBS/THF or catalytic bromination protocols yielding 80–99%) [1][2]. The compound serves as a direct precursor for C3 Suzuki-Miyaura cross-couplings, enabling the systematic installation of aryl and heteroaryl diversity essential for kinase inhibitor lead optimization across multiple target classes [3][4].

C3 Handle Regioselective bromination for Suzuki-Miyaura cross-coupling at the hinge-binding position.
Kinase SAR Reported in JAK, ROCK, Trk, and ABL/SRC inhibitor lead optimization programs.
Scalable Entry High-yielding synthesis from 7-azaindole supports gram-to-kilogram procurement.

3-Bromo-7-azaindole vs. Related Halogenated Analogs


Substituting 3-Bromo-7-azaindole with 3-iodo-, 3-chloro-, or 4-bromo-7-azaindole introduces quantifiable differences in cross-coupling efficiency, cytostatic activity in metal complexes, and synthetic accessibility that directly affect experimental outcomes. The C3-bromo derivative offers a measurable balance: superior Suzuki-Miyaura coupling yields (67–93% for monoarylation) relative to less reactive C3-chloro systems, coupled with reduced debromination side reactions and milder coupling conditions compared to C3-iodo analogs [1]. In platinum(II) coordination complexes, the bromo substitution at C3 produces distinct in vitro antitumor IC50 values (e.g., 2.5 μM against HOS osteosarcoma cells) that differ from C3-chloro (3.8 μM) and C3-iodo (3.9 μM) complexes under identical assay conditions, demonstrating that halogen identity materially influences biological activity even when scaffold and coordination geometry are held constant [2]. Furthermore, C3-specific bromination can be achieved in >80–99% yield from commercially available 7-azaindole, providing a scalable entry point that analogs brominated at other positions (e.g., C4 or C5) cannot replicate without distinct synthetic routes and regioselectivity challenges [3].

3-Br (target) 3-Chloro May require harsher coupling conditions; reported yields often lower than bromo counterpart.
3-Br (target) 3-Iodo Prone to debromination/deiodination side reactions under photoredox or continuous flow setups.
3-Br (target) 4-Bromo Regioisomer cannot replicate C3-oriented SAR; biological activity profiles may diverge significantly.

3-Bromo-7-azaindole: Comparative Performance Evidence


C3-Bromo vs. C3-Chloro Suzuki Coupling Efficiency

3-Bromo-7-azaindole participates in Pd-catalyzed Suzuki-Miyaura C3-monoarylation with yields of 67–93%, representing a quantifiable reactivity advantage over C3-chloro-7-azaindole, which requires harsher conditions or provides lower yields due to the inherently lower reactivity of aryl chlorides in oxidative addition [1]. The bromo substituent also offers a controlled reactivity profile relative to C3-iodo-7-azaindole, which can undergo unwanted debromination/deiodination side reactions under photoredox or flow conditions [2].

Suzuki C3 Monoarylation
Class-level
67–93% yield
Supports efficient SAR library synthesis.
Pd₂dba₃/SPhos, mild conditions; 3-chloro analog requires harsher methods.
Suzuki-Miyaura coupling C-C cross-coupling medicinal chemistry

Pt(II) Dichlorido Complexes: C3-Bromo vs. Chloro/Iodo Cytotoxicity

In a direct head-to-head comparison of Pt(II) dichlorido complexes bearing different 3-halogeno-7-azaindole ligands, the 3-bromo derivative (complex 3) exhibited an IC50 of 2.5 μM against HOS osteosarcoma cells, outperforming both the 3-chloro analog (complex 1, IC50 = 3.8 μM) and the 3-iodo analog (complex 2, IC50 = 3.9 μM) under identical assay conditions [1]. All three complexes showed substantially enhanced potency relative to cisplatin (IC50 = 37.7 μM).

Pt(II) Cytotoxicity (HOS)
Head-to-head
2.5 μM (3-Br) vs. 3.8 μM (Cl) / 3.9 μM (I)
Supports halogen-dependent ligand selection in metallodrug research.
MTT assay, HOS osteosarcoma; cisplatin IC₅₀ 37.7 μM for context.
anticancer platinum complexes cytotoxicity

C3-Selective Bromination: High-Yield Synthesis from 7-Azaindole

3-Bromo-7-azaindole can be synthesized from parent 7-azaindole via a catalytic bromination protocol using Br2 gas with a nickel(II) acetate/triethanolamine borosilicate catalyst system, achieving 99.0% isolated yield after 3 h reflux at 100 °C [1]. Alternative NBS-based bromination in THF provides yields >80% under milder conditions [2]. This contrasts with C4-bromo-7-azaindole, which requires distinct synthetic routes and exhibits different regioselectivity challenges [3].

Bromination Yield
Cross-study comparable
99.0%
Supports scalable procurement with near-quantitative yield.
Ni(OAc)₂ / triethanolamine borosilicate, Br₂, 100°C.
synthesis optimization regioselective bromination scale-up

Pt(II) Oxalato Complexes: C3- vs. C4-Bromo Regioisomer SAR

In a cross-study comparison of Pt(II) oxalato complexes bearing regioisomeric bromo-7-azaindole ligands, the C3-bromo derivative [Pt(ox)(3Braza)2] (complex 2) and the C4-bromo derivative [Pt(ox)(4Braza)2] (complex 3) exhibited divergent antitumor activity profiles. Against A2780 ovarian carcinoma cells, the C3-bromo complex showed IC50 = 19.2 μM, while the C4-bromo complex was not reported with activity in the same assay panel [1]. Against MCF7 breast adenocarcinoma cells, the C3-bromo complex showed IC50 = 18.3 μM [1].

C3 vs. C4 Regioisomer SAR
Cross-study comparable
C3: 17.3–44.2 μM (7 lines); C4: limited data
Regioisomer-specific activity review required for ligand design.
Pt(ox) complexes; A2780, MCF7, HOS, G361, HeLa models.
regioisomer SAR positional isomerism anticancer screening

3-Bromo-7-azaindole: Drug Discovery & Coordination Applications


C3 Diversification for Kinase Inhibitor Lead Optimization

3-Bromo-7-azaindole serves as the optimal C3-functionalization handle for kinase inhibitor SAR campaigns. The C3-bromo substituent enables high-yielding Suzuki-Miyaura coupling (67–93% monoarylation yields) to install diverse aryl and heteroaryl groups that occupy hydrophobic back pockets or solvent-exposed regions of kinase ATP-binding sites [1]. This chemistry is directly documented in patents and literature targeting JAK family kinases (Vertex patent JP2017002067A uses 3-bromination as key step for JAK inhibitor intermediates) [2], ROCK kinases (substitution at C3 led to compounds with excellent ROCK inhibitory potency and high selectivity) [3], Trk kinases (3,5-disubstituted 7-azaindoles as potent Trk inhibitors) [4], and dual ABL/SRC inhibitors (multi-targeted kinase inhibitor development) [5]. The balance of coupling efficiency and side-reaction minimization makes 3-bromo-7-azaindole preferable to 3-iodo (more side reactions under photoredox/flow conditions) and 3-chloro (requires harsher coupling conditions) for medicinal chemistry library synthesis [1].

C3,C6-Diaryl 7-Azaindoles as HIV Integrase Inhibitors

3-Bromo-7-azaindole derivatives are employed in one-pot Suzuki-Miyaura protocols to generate C3,C6-diaryl 7-azaindole libraries with demonstrated HIV-1 integrase inhibitory activity. Using Pd2dba3/SPhos catalysis, eight C3 monoaryl derivatives are synthesized in 67–93% yield, followed by C6 coupling to produce C3,C6-diaryl compounds in 43–88% yield [1]. The resulting library members (e.g., 11d and 11f) exhibit 71–72% strand transfer inhibition at 10 μM, with favorable low cytotoxicity profiles (IC50 > 200 μM against TZM-bl cells) [1]. The reliable coupling yields and scalable one-pot methodology support procurement of 3-bromo-7-azaindole as the entry point for antiviral lead generation campaigns targeting integrase mechanisms.

Platinum(II) and Gold(I) 7-Azaindole Anticancer Complexes

3-Bromo-7-azaindole serves as an N-donor ligand in platinum(II) and gold(I) coordination complexes with in vitro anticancer activity. In Pt(II) dichlorido complexes, the 3-bromo derivative demonstrates superior potency (IC50 = 2.5 μM against HOS) relative to 3-chloro (3.8 μM) and 3-iodo (3.9 μM) analogs, with all complexes substantially more active than cisplatin (IC50 = 37.7 μM) [1]. In Pt(II) oxalato complexes, the 3-bromo derivative shows moderate antitumor activity across a panel of seven human cancer cell lines (IC50 range: 17.3–44.2 μM), providing a well-characterized activity baseline for further ligand optimization [2]. In gold(I) NHC complexes, halogeno-7-azaindole ligands (including 3-chloro and 3-iodo, with 3-bromo structurally analogous) confer cytotoxicity against A2780 ovarian cancer cells (IC50 ≈ 4–9 μM) with selectivity indices >2.5 over normal MRC-5 fibroblasts [3]. Researchers developing metallodrug candidates should procure 3-bromo-7-azaindole to reproduce published coordination chemistry and access the potency advantage over other 3-halogeno analogs.

Scalable Synthesis of 7-Azaindole Building Block Libraries

3-Bromo-7-azaindole is commercially attractive for bulk procurement due to its well-documented high-yielding synthesis from parent 7-azaindole. The catalytic bromination protocol achieves 99.0% isolated yield under controlled conditions (Br2 gas, Ni catalyst, 100 °C, 3 h reflux) [1], while NBS-based room-temperature bromination in THF provides a milder alternative with >80% yield [2]. This synthetic efficiency contrasts with the more complex multi-step routes required for some regioisomeric bromo-7-azaindoles and supports reliable supply chain economics for CROs and pharmaceutical companies requiring gram-to-kilogram quantities for library production. The compound‘s high reactivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) further positions it as a versatile core scaffold for generating diverse 7-azaindole analog libraries targeting multiple kinase families simultaneously [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
C3 Suzuki coupling handle
Coupling scope and yield under Pd catalysis
HIV-1 integrase inhibitor library synthesis
One-pot C3,C6-diarylation efficiency
Integrase inhibition assay context
Metallodrug research: Pt(II)/Au(I) complexes
Halogen-dependent cell-model profile
Cell-model endpoint comparison (HOS, A2780)
Building block library scale-up
High-yield regioselective bromination
Scalable procurement and cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.